molecular formula C15H19ClN2O B11840879 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride

2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride

Cat. No.: B11840879
M. Wt: 278.78 g/mol
InChI Key: VFVNCEGFKKXLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to an isoquinolinone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride typically involves the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with the isoquinolinone core under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring and isoquinolinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one: The free base form of the compound.

    2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one acetate: An acetate salt form.

    2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one sulfate: A sulfate salt form.

Uniqueness

The hydrochloride salt form of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one is unique due to its enhanced solubility in water, which makes it more suitable for biological and medicinal applications. Additionally, the specific structure of the compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

2-(piperidin-3-ylmethyl)isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C15H18N2O.ClH/c18-15-14-6-2-1-5-13(14)7-9-17(15)11-12-4-3-8-16-10-12;/h1-2,5-7,9,12,16H,3-4,8,10-11H2;1H

InChI Key

VFVNCEGFKKXLQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=CC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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